

An In-Depth Technical Guide to 2-Methyl-2-propyloxirane

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Compound of Interest

Compound Name: 2-Methyl-2-propyloxirane

Cat. No.: B1604904

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-2-propyloxirane**, a key chemical intermediate. The document details its chemical identifiers, physicochemical properties, synthesis methodologies, and characteristic reactions, with a focus on its potential applications in research and drug development.

Chemical Identity and Properties

2-Methyl-2-propyloxirane, a disubstituted epoxide, is a valuable building block in organic synthesis. Its strained three-membered ring allows for a variety of stereospecific transformations, making it an attractive intermediate for the synthesis of complex molecules.

Identifiers

A comprehensive list of identifiers for **2-Methyl-2-propyloxirane** is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier	Value
CAS Number	3657-41-8[1]
Molecular Formula	C ₆ H ₁₂ O[1]
IUPAC Name	2-Methyl-2-propyloxirane
Synonyms	1,2-Epoxy-2-methylpentane, 2-Methyl-1,2-epoxypentane, 2-Methyl-1-pentene oxide
InChI	InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
InChIKey	FFXMEOKFDOVSGT-UHFFFAOYSA-N
SMILES	CCCC1(C)CO1
PubChem CID	520806
DSSTox Substance ID	DTXSID30334461[2]

Physicochemical Properties

The key physicochemical properties of **2-Methyl-2-propyloxirane** are summarized in the following table. These properties are crucial for its handling, purification, and use in chemical reactions.

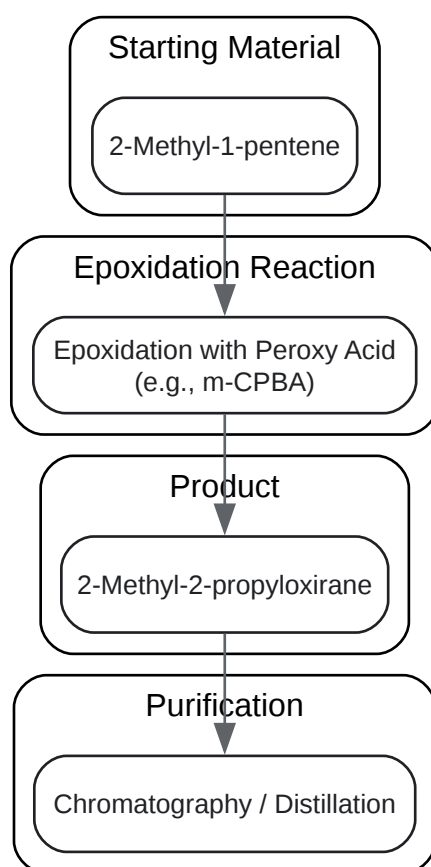
Property	Value
Molecular Weight	100.16 g/mol [3][4]
Exact Mass	100.088815 g/mol [2]
Topological Polar Surface Area	12.5 Å ² [3]
Complexity	70.6[2]
Hydrogen Bond Acceptor Count	1[2]
Rotatable Bond Count	2[2]
XLogP3	1.4[2]

Synthesis of 2-Methyl-2-propyloxirane

The synthesis of 2,2-disubstituted oxiranes like **2-Methyl-2-propyloxirane** can be achieved through several established methods. The most common and direct approach is the epoxidation of the corresponding alkene, 2-methyl-1-pentene. Chiral synthesis to obtain specific enantiomers is also a critical consideration for applications in drug development.^{[5][6]}

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **2-Methyl-2-propyloxirane** from its alkene precursor.



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General synthesis workflow for **2-Methyl-2-propyloxirane**.

Experimental Protocol: Epoxidation of 2-Methyl-1-pentene with m-CPBA

This protocol describes a representative method for the synthesis of **2-Methyl-2-propyloxirane**.

Materials:

- 2-Methyl-1-pentene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve 2-methyl-1-pentene (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to reduce excess peroxy acid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Methyl-2-propyloxirane**.

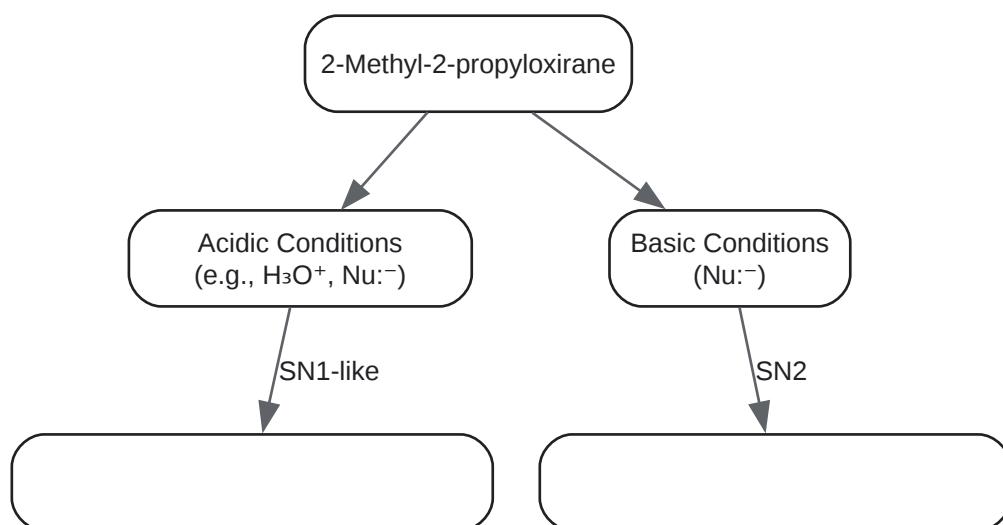
Safety Note: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.^[7] Reactions should be carried out in a well-ventilated fume hood.

Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the oxirane ring in **2-Methyl-2-propyloxirane** makes it susceptible to nucleophilic ring-opening reactions. The regioselectivity of this opening is dependent on the reaction conditions (acidic or basic).

Nucleophilic Ring-Opening Mechanisms

The following diagram illustrates the regioselectivity of nucleophilic attack on **2-Methyl-2-propyloxirane** under acidic and basic conditions.



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Regioselectivity of nucleophilic ring-opening.

- Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds via an SN1-like mechanism, with the nucleophile preferentially attacking the more substituted carbon atom due to the greater stabilization of the partial positive charge.
- Under basic conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.

Applications in Drug Development and Research

While specific, large-scale applications of **2-Methyl-2-propyloxirane** in marketed drugs are not widely documented, its structural motif is of significant interest in medicinal chemistry and drug discovery.

- **Chiral Building Block:** As a chiral epoxide, it can serve as a precursor for the synthesis of enantiomerically pure molecules.^{[5][6]} The stereospecific ring-opening allows for the introduction of two new functional groups with defined stereochemistry, which is crucial for the biological activity of many drugs.
- **Scaffold for Novel Compounds:** The oxirane ring can be opened with a variety of nucleophiles to generate a diverse library of compounds for biological screening. This allows

for the exploration of new chemical space in the search for novel therapeutic agents.

- Intermediate in Complex Synthesis: **2-Methyl-2-propyloxirane** can be a key intermediate in the multi-step synthesis of complex natural products and pharmaceuticals. Its reactivity allows for the strategic introduction of key functionalities.

In conclusion, **2-Methyl-2-propyloxirane** is a versatile chemical intermediate with significant potential in organic synthesis. Its well-defined structure and predictable reactivity make it a valuable tool for researchers and scientists, particularly in the field of drug development where the precise control of stereochemistry is paramount.

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